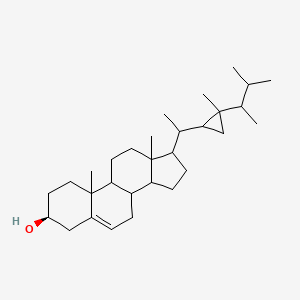
Strobilurine B
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of strobilurin derivatives, including strobilurin B, often involves key reactions such as highly (Z)-selective Wittig reactions, followed by bromine-iodine exchange and Pd-Cu co-catalyzed Stille cross-coupling. These steps are crucial in maintaining the structural integrity and biological activity of the strobilurin compounds (Kroiss & Steglich, 2004).
Molecular Structure Analysis
Strobilurin B's molecular structure is characterized by specific functional groups that contribute to its fungicidal activity. The presence of a methoxyacrylate group or its analogs in the side chain is a common feature among strobilurins, which is critical for their bioactivity. The structural integrity and specific configuration of these compounds are essential for their interaction with the fungal respiratory chain, leading to their fungicidal effects.
Chemical Reactions and Properties
Strobilurin compounds, including strobilurin B, are known for their role as respiration inhibitors, binding to the Qo site of cytochrome b in fungal mitochondria. This action disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately, fungal growth. The chemical reactivity of strobilurins is closely related to their biological activity, with the double bond and the specific arrangement of functional groups playing crucial roles (Anke, 1995).
Applications De Recherche Scientifique
Gestion des maladies agricoles
Strobilurine B: est principalement utilisée en agriculture comme fongicide. Elle est efficace contre un large spectre de pathogènes fongiques, y compris ceux qui causent la moisissure blanche, la pourriture et la pyriculariose du riz. Son activité germicide rapide en fait un outil précieux pour la gestion des maladies dans des cultures comme le maïs, la pomme de terre et la tomate .
Bioremédiation environnementale
L'impact environnemental des strobilurines, y compris la this compound, a conduit à des recherches sur leur biodégradation. Les micro-organismes capables de dégrader les composés strobiluriniques sont particulièrement intéressants pour la bioremédiation des environnements contaminés. Ces microbes peuvent utiliser les résidus de strobilurine comme source de carbone et d'azote, offrant une solution écologique à la pollution par les pesticides .
Modélisation moléculaire et gestion de la résistance
La this compound et ses dérivés font l'objet d'études de modélisation moléculaire pour comprendre leur interaction avec le complexe cytochrome bc1 dans les mitochondries fongiques. Ces recherches sont cruciales pour la conception de nouveaux fongicides capables de surmonter les mécanismes de résistance, tels que la mutation G143A dans l'agent pathogène de la pyriculariose du riz .
Conception et synthèse de fongicides
L'origine naturelle de la this compound à partir de champignons basidiomycètes a inspiré la synthèse de divers fongicides à base de strobilurine. Ces analogues synthétiques, comme l'azoxystrobine et le kresoxim-méthyle, sont conçus pour imiter l'activité biologique des strobilurines naturelles tout en améliorant la stabilité et l'efficacité .
Protection des cultures et amélioration du rendement
Le rôle de la this compound dans la protection des cultures s'étend au-delà de la gestion des maladies. Son utilisation peut conduire à des rendements de cultures améliorés en améliorant la santé et la vigueur des plantes. Cela est attribué à ses effets sur le métabolisme des plantes, qui peuvent entraîner une meilleure croissance et une meilleure productivité .
Analyse des résidus de pesticides
Les méthodes analytiques de détection des résidus de strobilurine dans les aliments et l'environnement sont essentielles pour garantir la sécurité et la conformité aux réglementations. La recherche sur des techniques de détection sensibles et précises pour la this compound et ses métabolites est en cours, avec des implications pour la sécurité alimentaire et la surveillance environnementale .
Mécanisme D'action
Target of Action
Strobilurin B, like other strobilurin fungicides, primarily targets the quinol oxidation (Qo) site of cytochrome b in the mitochondrial respiratory chain . This site plays a crucial role in the electron transport chain, facilitating the transfer of electrons from cytochrome b to cytochrome c1 .
Mode of Action
Strobilurin B binds specifically to the Qo site of cytochrome b, thereby inhibiting mitochondrial respiration . This binding prevents the transfer of electrons from cytochrome b to cytochrome c1, effectively disrupting the normal respiratory function of the fungus .
Biochemical Pathways
The inhibition of mitochondrial respiration by Strobilurin B leads to a decrease in cellular ATP levels, as it partially inhibits the respiratory electron transfer chain . This disruption of the energy production process in the fungus leads to its eventual death .
Pharmacokinetics
Like other strobilurin fungicides, it is likely to be systemic, meaning it can be absorbed and transported within the plant to provide protection against fungal pathogens .
Result of Action
The primary result of Strobilurin B’s action is the effective control of various fungal diseases in agricultural crops . Additionally, strobilurins have been reported to activate plant defense mechanisms against viral and bacterial infections, improve plant vigor, and increase the efficiency of photosynthesis and nitrogen utilization .
Action Environment
Strobilurin B, like other strobilurin fungicides, is widely used in agricultural fields . Its efficacy and stability can be influenced by various environmental factors, including light, temperature, and soil composition . Overuse can lead to the development of resistance in some fungi . Various remediation technologies, including bioremediation, have been developed to remove strobilurin residues from soil and water environments .
Analyse Biochimique
Biochemical Properties
Strobilurin B plays a crucial role in biochemical reactions by inhibiting mitochondrial respiration in fungi. It specifically targets the quinol oxidation (Qo) site of cytochrome b, a component of the cytochrome bc1 complex in the mitochondrial electron transport chain . By binding to this site, Strobilurin B disrupts electron transfer, leading to the inhibition of ATP synthesis and ultimately causing fungal cell death . The compound interacts with various enzymes and proteins involved in mitochondrial respiration, including cytochrome b and cytochrome c1 .
Cellular Effects
Strobilurin B exerts significant effects on various types of cells and cellular processes. In fungal cells, it inhibits mitochondrial respiration, leading to a decrease in ATP production and disruption of cellular metabolism . This inhibition affects cell signaling pathways, gene expression, and overall cellular function. In plants, Strobilurin B has been shown to enhance photosynthesis and nitrogen utilization, improve stress tolerance, and activate plant defense mechanisms against viral and bacterial infections . These effects are mediated through changes in hormone levels and enzyme activities.
Molecular Mechanism
The molecular mechanism of Strobilurin B involves its binding to the quinol oxidation (Qo) site of cytochrome b in the cytochrome bc1 complex . This binding inhibits the transfer of electrons between cytochrome b and cytochrome c1, disrupting the mitochondrial electron transport chain . As a result, ATP synthesis is inhibited, leading to energy depletion and cell death in fungi . Additionally, Strobilurin B induces systemic acquired resistance in plants, enhancing their defense against pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Strobilurin B have been observed to change over time. The compound is relatively stable and maintains its fungicidal activity for extended periods . Its degradation can occur through photodecomposition, ozonation, and biodegradation . Long-term exposure to Strobilurin B has been shown to affect cellular function, including changes in gene expression and enzyme activities . These effects are crucial for understanding the compound’s stability and potential long-term impacts.
Dosage Effects in Animal Models
The effects of Strobilurin B vary with different dosages in animal models. At low doses, the compound exhibits fungicidal activity without significant adverse effects . At high doses, Strobilurin B can cause toxicity and adverse effects, including disruption of mitochondrial function and oxidative stress . These threshold effects are important for determining safe and effective dosages for agricultural and medical applications.
Metabolic Pathways
Strobilurin B is involved in various metabolic pathways, primarily related to its degradation and detoxification . The major metabolic pathway involves the hydrolysis of the ester moiety, leading to the formation of metabolites . These metabolites can further undergo photochemical reactions and biodegradation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Strobilurin B is transported and distributed through various mechanisms. It is absorbed into the cuticle of plants and remains localized, providing long-lasting protection against fungal pathogens . The compound can also be transported through the xylem and phloem, reaching different parts of the plant . In fungi, Strobilurin B is distributed within the mitochondrial membrane, where it exerts its inhibitory effects on respiration .
Subcellular Localization
Strobilurin B is primarily localized within the mitochondria of fungal cells, where it inhibits the cytochrome bc1 complex . This subcellular localization is crucial for its fungicidal activity. In plants, the compound is localized in the cuticle and other tissues, providing protection against fungal infections . The targeting signals and post-translational modifications that direct Strobilurin B to specific compartments or organelles are essential for its activity and function.
Propriétés
IUPAC Name |
methyl (2E,3Z,5E)-6-(4-chloro-3-methoxyphenyl)-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-12(14(11-20-2)17(19)22-4)6-5-7-13-8-9-15(18)16(10-13)21-3/h5-11H,1-4H3/b7-5+,12-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIQYKMDNQULMX-PJUQCDRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC(=C(C=C1)Cl)OC)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C1=CC(=C(C=C1)Cl)OC)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034040 | |
| Record name | Strobilurin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65105-52-4 | |
| Record name | Strobilurin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65105-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strobilurin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065105524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strobilurin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STROBILURIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM0W1U88IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Strobilurin B exert its antifungal activity?
A: Strobilurin B, a natural antifungal compound, targets the cytochrome bc1 enzyme complex within fungal mitochondria. [, , ] This complex plays a crucial role in the electron transport chain, essential for cellular energy production. By binding to the Qo site of this complex, Strobilurin B disrupts electron flow, leading to a decrease in ATP synthesis and ultimately inhibiting fungal growth. [, , ]
Q2: What is the molecular formula and weight of Strobilurin B?
A: The molecular formula for Strobilurin B is C17H19ClO4, and its molecular weight is 322.78 g/mol. [, ]
Q3: Are there any known cases of fungal resistance to Strobilurin B?
A: Yes, field isolates of certain fungal species, like Mycosphaerella fijiensis, have developed resistance to Strobilurin B and other Qo inhibitors. [] This resistance is primarily attributed to a single amino acid change (glycine to alanine) at position 143 of the cytochrome b gene, impacting the target site of Strobilurin B. []
Q4: What is the relationship between Strobilurin B and other strobilurin compounds?
A: Strobilurin B belongs to the strobilurin family, a group of natural and synthetic compounds sharing a similar chemical structure characterized by an E-β-methoxyacrylate system. [, ] These compounds exhibit varying degrees of antifungal activity and act via the same mechanism, inhibiting the Qo site of the cytochrome bc1 complex. [, , , ] Examples of other strobilurins include Strobilurin A, Oudemansin A, and synthetic derivatives like trifloxystrobin and azoxystrobin. [, , ]
Q5: Can Strobilurin B be chemically modified to improve its activity?
A: Research suggests that structural modifications can influence the biological activity of strobilurin compounds. [, , ] For example, halogenation, specifically the introduction of fluorine or bromine atoms, has been explored to create new strobilurin derivatives with potentially enhanced antifungal properties. [] Additionally, replacing the phenyl ring with a 3-azagroup has led to the development of novel derivatives like 3-azastrobilurin A. []
Q6: Have there been any studies on the biosynthesis of Strobilurin B?
A: While the biosynthesis of Strobilurin B hasn't been directly studied in the provided papers, research on the closely related Strobilurin A, using labeled precursors in Strobilurus tenacellus, suggests that phenylalanine acts as the starter unit and undergoes degradation to benzoic acid before incorporation into the strobilurin structure. [] This finding could potentially offer insights into the biosynthetic pathway of Strobilurin B.
Q7: Are there any alternative compounds or strategies for controlling fungi besides Strobilurin B?
A7: Yes, several other antifungal agents are available, targeting different aspects of fungal biology. These include:
- Carboxamides: Inhibiting succinate dehydrogenase in complex II of the electron transport chain. []
- Azoles: Disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes. []
- Carbamates: Interfering with microtubule formation, affecting cell division and growth. []
Q8: Are there any known synergistic effects of Strobilurin B with other antifungal compounds?
A: Research indicates that combining Strobilurin B with salicylhydroxamic acid (SHAM), an inhibitor of the alternative oxidase pathway in fungi, results in synergistic antifungal effects, particularly in inhibiting spore germination. [] This synergy suggests that simultaneous targeting of both the cytochrome and alternative respiratory pathways can enhance antifungal efficacy.
Q9: What analytical techniques are commonly used to identify and quantify Strobilurin B?
A: High-resolution mass spectrometry is a key technique used to determine the molecular formula and weight of Strobilurin B. [] Further structural characterization can be achieved through spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the compound's structure and connectivity. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




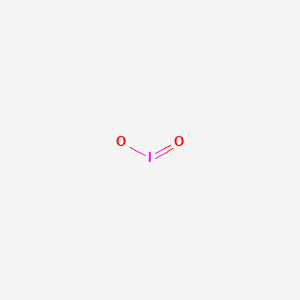
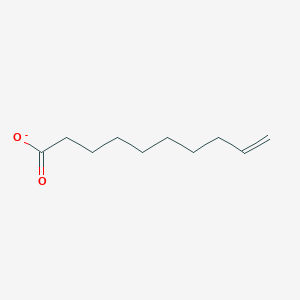
![[(Z)-(3-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B1236303.png)

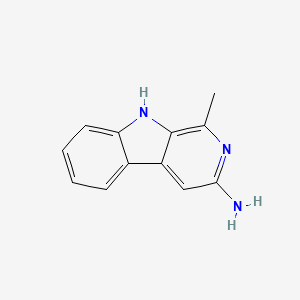
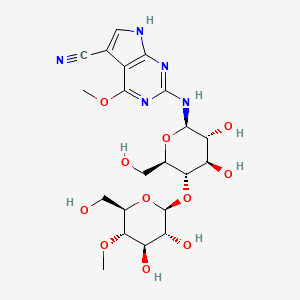

![(6aR)-5-bromo-N-[(1S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1236311.png)
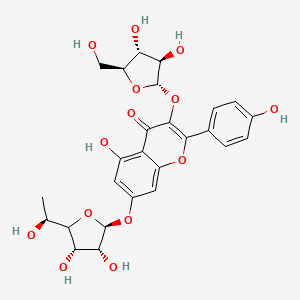
![(8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1236314.png)


